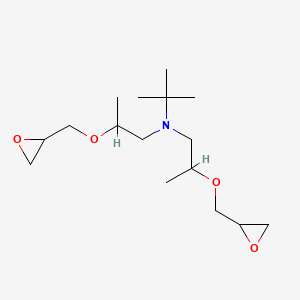
DIPROPYLAMINE, 2,2'-BIS(2,3-EPOXYPROPOXY)-N-t-BUTYL-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DIPROPYLAMINE, 2,2'-BIS(2,3-EPOXYPROPOXY)-N-t-BUTYL-: is a chemical compound with a complex structure that includes multiple functional groups such as oxirane rings, ether linkages, and tertiary amine. This compound is known for its versatility and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DIPROPYLAMINE, 2,2'-BIS(2,3-EPOXYPROPOXY)-N-t-BUTYL- typically involves the reaction of dipropylamine with epichlorohydrin under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the epoxy groups.
Industrial Production Methods
In an industrial setting, the compound is produced through a continuous process involving the reaction of dipropylamine with epichlorohydrin in a reactor. The reaction mixture is then purified to remove any unreacted starting materials and by-products, resulting in the final product.
化学反応の分析
Types of Reactions
DIPROPYLAMINE, 2,2'-BIS(2,3-EPOXYPROPOXY)-N-t-BUTYL-: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.
Reduction: : Reduction reactions can be used to convert the epoxy groups to diols.
Substitution: : The compound can undergo nucleophilic substitution reactions at the epoxy groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: : Nucleophiles such as water or alcohols are used, often in the presence of a catalyst.
Major Products Formed
Oxidation: : Formation of corresponding oxo-compounds.
Reduction: : Formation of diols.
Substitution: : Formation of hydroxylated or alkylated products.
科学的研究の応用
DIPROPYLAMINE, 2,2'-BIS(2,3-EPOXYPROPOXY)-N-t-BUTYL-: is used in various scientific research applications, including:
Chemistry: : As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : In the study of enzyme inhibition and as a potential therapeutic agent.
Medicine: : In drug delivery systems and as a precursor for pharmaceuticals.
Industry: : In the production of epoxy resins and as a curing agent for coatings and adhesives.
作用機序
The compound exerts its effects through its epoxy groups, which can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with biological macromolecules or participates in polymerization reactions.
類似化合物との比較
DIPROPYLAMINE, 2,2'-BIS(2,3-EPOXYPROPOXY)-N-t-BUTYL-: is similar to other epoxy-containing compounds such as bisphenol A diglycidyl ether (DGEBA) and epoxy resins . it is unique in its structure and reactivity due to the presence of the dipropylamine group and the specific arrangement of epoxy groups.
Similar Compounds
Bisphenol A diglycidyl ether (DGEBA)
Epichlorohydrin
Epoxy resins
This compound's unique structure and reactivity make it a valuable tool in various scientific and industrial applications. Its versatility and ability to participate in multiple types of chemical reactions contribute to its widespread use.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
特性
CAS番号 |
63041-01-0 |
|---|---|
分子式 |
C16H31NO4 |
分子量 |
301.42 g/mol |
IUPAC名 |
2-methyl-N,N-bis[2-(oxiran-2-ylmethoxy)propyl]propan-2-amine |
InChI |
InChI=1S/C16H31NO4/c1-12(18-8-14-10-20-14)6-17(16(3,4)5)7-13(2)19-9-15-11-21-15/h12-15H,6-11H2,1-5H3 |
InChIキー |
CVNSUHRFBAMHRO-UHFFFAOYSA-N |
正規SMILES |
CC(CN(CC(C)OCC1CO1)C(C)(C)C)OCC2CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


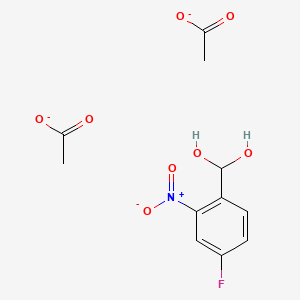
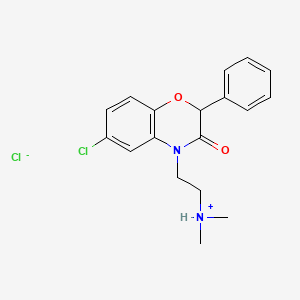
![2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol](/img/structure/B15346347.png)
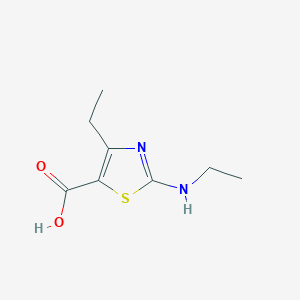
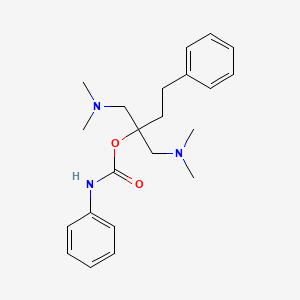
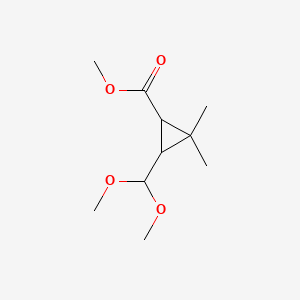

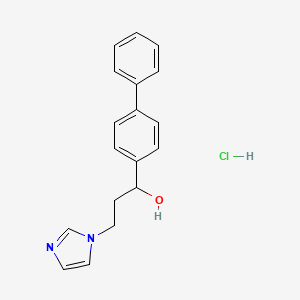
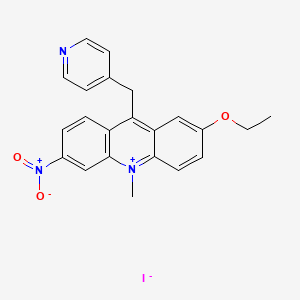
![5-Anilino-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid](/img/structure/B15346400.png)
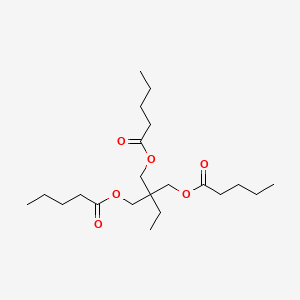
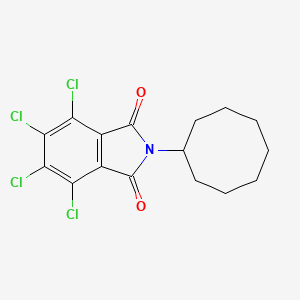
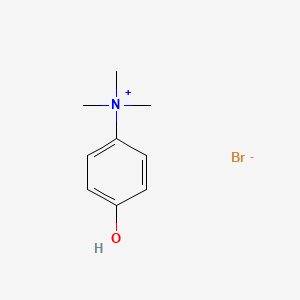
![Palladium, di-mu-chlorodichlorobis[1,1'-thiobis[butane]]di-](/img/structure/B15346419.png)
